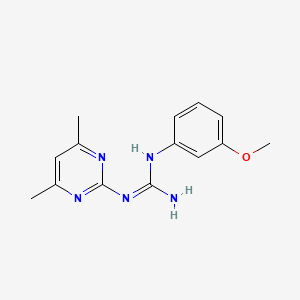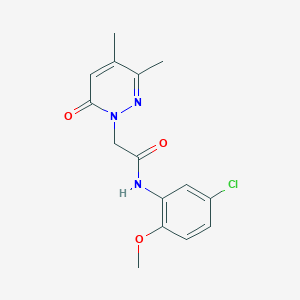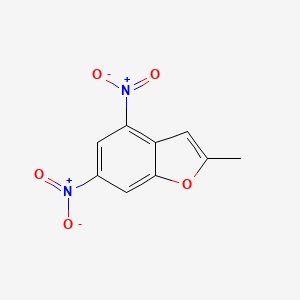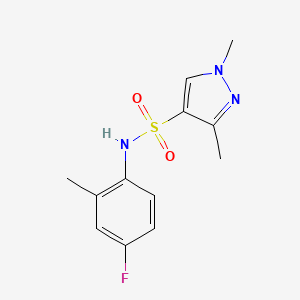
2-(4,6-Dimethylpyrimidin-2-yl)-1-(3-methoxyphenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,6-Dimethylpyrimidin-2-yl)-1-(3-methoxyphenyl)guanidine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a guanidine moiety attached to a methoxyphenyl group. Its distinct molecular configuration makes it a subject of interest in chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)-1-(3-methoxyphenyl)guanidine typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 3-methoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the formation of the guanidine linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-(4,6-Dimethylpyrimidin-2-yl)-1-(3-methoxyphenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学研究应用
2-(4,6-Dimethylpyrimidin-2-yl)-1-(3-methoxyphenyl)guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(4,6-Dimethylpyrimidin-2-yl)-1-(3-methoxyphenyl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(4,6-Dimethylpyrimidin-2-yl)-1-phenylguanidine: Similar structure but lacks the methoxy group, which may affect its reactivity and biological activity.
2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-methoxyphenyl)guanidine: Similar structure with the methoxy group at a different position, potentially altering its properties.
2-(4,6-Dimethylpyrimidin-2-yl)-1-(3-chlorophenyl)guanidine: Contains a chlorine atom instead of a methoxy group, which can influence its chemical behavior and applications.
Uniqueness
The presence of the methoxy group in 2-(4,6-Dimethylpyrimidin-2-yl)-1-(3-methoxyphenyl)guanidine imparts unique chemical and biological properties, making it distinct from its analogs
属性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(3-methoxyphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-9-7-10(2)17-14(16-9)19-13(15)18-11-5-4-6-12(8-11)20-3/h4-8H,1-3H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMIMUHWGGDCKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylphenyl)sulfanyl]phenyl}prop-2-enenitrile](/img/structure/B5470346.png)


![2-(2,5-dichlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide](/img/structure/B5470377.png)
![(3R*,3aR*,7aR*)-1-(cyclopropylsulfonyl)-3-(3-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5470381.png)

![3-[3-(4-methoxy-1-naphthyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5470383.png)
![(2Z)-N-[2-(azepan-1-yl)ethyl]-2-hydroxyiminoacetamide](/img/structure/B5470390.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-isopropylisoxazole-3-carboxamide](/img/structure/B5470398.png)
![3-methyl-8-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5470424.png)

![N-isobutyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5470434.png)
![N-(2,4-Dimethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B5470438.png)
